3-Methyl-5-(trifluoromethyl)-1H-indazole

Kinase Inhibitors Structure-Activity Relationship Positional Isomers

Procure 3-Methyl-5-(trifluoromethyl)-1H-indazole (CAS 945265-11-2) for focused library synthesis of kinase inhibitors (ASK1, AKT) or TRPA1/TRPM3 modulators. The critical 3-methyl-5-trifluoromethyl substitution is a proven metabolic soft spot for β3-AR selectivity and enhances metabolic stability, directly impacting your lead optimization. Avoid generic analogs that fail due to isoform binding differences.

Molecular Formula C9H7F3N2
Molecular Weight 200.164
CAS No. 945265-11-2
Cat. No. B2416878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(trifluoromethyl)-1H-indazole
CAS945265-11-2
Molecular FormulaC9H7F3N2
Molecular Weight200.164
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)C(F)(F)F
InChIInChI=1S/C9H7F3N2/c1-5-7-4-6(9(10,11)12)2-3-8(7)14-13-5/h2-4H,1H3,(H,13,14)
InChIKeyZRTVCBXYCVALDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-(trifluoromethyl)-1H-indazole (CAS 945265-11-2): A Strategic Indazole Scaffold for Kinase-Focused Drug Discovery


3-Methyl-5-(trifluoromethyl)-1H-indazole (CAS 945265-11-2) is a disubstituted 1H-indazole heterocycle containing a methyl group at the 3-position and a trifluoromethyl group at the 5-position, with a molecular formula of C9H7F3N2 and a molecular weight of 200.16 g/mol [1]. The indazole core is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship to indole and its frequent occurrence in kinase inhibitors . The compound is primarily procured as a synthetic building block or reference standard for the development of novel kinase inhibitors, particularly for targets such as ASK1, AKT, and ROCK, as well as for ion channel modulators like TRPA1 and TRPM3 [2].

Why Generic Substitution of 3-Methyl-5-(trifluoromethyl)-1H-indazole (945265-11-2) Fails: Positional Isomerism and Synergistic Substituent Effects


The substitution of 3-Methyl-5-(trifluoromethyl)-1H-indazole with a closely related analog, such as an unsubstituted 1H-indazole, a mono-substituted derivative (e.g., 5-(trifluoromethyl)-1H-indazole), or a positional isomer (e.g., 4-(trifluoromethyl)-1H-indazole), is highly likely to fail due to profound differences in molecular recognition and physicochemical properties. The specific 3-methyl-5-trifluoromethyl substitution pattern is not arbitrary; it represents a synergistic combination that optimizes interactions within the ATP-binding pocket of kinases [1]. The 3-methyl group is known to be a critical determinant for binding selectivity in β3-adrenergic receptor agonists [2] and BRD4 inhibitors . The 5-trifluoromethyl group significantly enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, directly influencing pharmacokinetic profiles . Crucially, different positional isomers of trifluoromethyl-indazole (e.g., 4-, 6-, or 7-substituted) will exhibit dramatically different binding affinities and selectivities for the same kinase target, as the position of the hydrophobic trifluoromethyl group dictates its interaction with distinct sub-pockets within the enzyme's active site [3].

Quantitative Differential Evidence for 3-Methyl-5-(trifluoromethyl)-1H-indazole (945265-11-2) vs. Closest Analogs


Positional Isomerism: Divergent Activity in Kinase Inhibition

The substitution pattern on the indazole ring is a primary determinant of kinase inhibitory activity. While direct IC50 data for 3-Methyl-5-(trifluoromethyl)-1H-indazole is not available as a single agent, the broader class of 5-substituted indazoles has been systematically evaluated as kinase inhibitors, demonstrating that the 5-position is critical for activity. In contrast, the unsubstituted analog, 1H-indazole, shows no significant kinase inhibition in the same assays. Furthermore, the 3-methyl group is essential for potency in other indazole-based chemotypes. For instance, a related 1H-indazole scaffold showed an ASK1 IC50 of 532 ± 29.71 nM [1]. This underscores that the specific 3-methyl-5-trifluoromethyl combination is a non-obvious, optimized motif, and substituting it with a different isomer (e.g., 4-(trifluoromethyl)-1H-indazole) would likely result in a complete loss of activity against the intended kinase target [2].

Kinase Inhibitors Structure-Activity Relationship Positional Isomers

Predicted Lipophilicity (LogP) as a Differentiator from Non-Fluorinated Analogs

The presence of the trifluoromethyl group at the 5-position significantly increases the compound's lipophilicity compared to its non-fluorinated counterpart, 3-methyl-1H-indazole. While experimental LogP data for the exact compound is not available in the public domain, the predicted LogP for 3-Methyl-5-(trifluoromethyl)-1H-indazole is significantly higher than that of 3-methyl-1H-indazole (LogP ~2.3) due to the highly hydrophobic -CF3 moiety . This increase in lipophilicity directly translates to enhanced membrane permeability and potentially higher intracellular concentrations, a crucial parameter for engaging intracellular targets like kinases .

Lipophilicity LogP Physicochemical Properties

Enhanced Metabolic Stability Conferred by the 5-Trifluoromethyl Group

The trifluoromethyl group is a well-established motif for improving the metabolic stability of drug candidates by blocking sites of oxidative metabolism. While specific microsomal stability data for 3-Methyl-5-(trifluoromethyl)-1H-indazole is not publicly reported, the presence of the -CF3 group at the 5-position of the indazole ring is expected to confer significantly greater metabolic stability compared to the unsubstituted 3-methyl-1H-indazole analog. This class-level advantage is a primary reason for incorporating trifluoromethyl groups into lead molecules and is a key differentiator for procurement decisions when in vivo studies are anticipated [1].

Metabolic Stability In Vivo Clearance PK/PD

Unique Hydrogen-Bonding Catenation in the Solid State

The solid-state supramolecular structure of 3-Methyl-5-(trifluoromethyl)-1H-indazole is fundamentally different from that of its 3-methyl-1H-indazole parent. Crystallographic studies on related fluorinated indazoles reveal that while 3-methyl-1H-indazole forms hydrogen-bonded dimers, 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole crystallize as catemers [1]. This difference in packing is driven by the electronic effects of the trifluoromethyl group and directly impacts important material properties like solubility, dissolution rate, and crystal habit. This is a critical consideration for formulation development and large-scale manufacturing where consistent solid-state properties are essential for quality control [1].

Solid State Chemistry Crystallography Supramolecular Structure

Distinct Electronic Profile as a Bioisostere of Indole

The 1H-indazole ring is a well-known bioisostere of the indole ring, but the electronic properties are distinct. The addition of a 5-trifluoromethyl group further polarizes the ring system, creating a unique electronic profile that is different from both indole and non-fluorinated indazoles. While not a direct comparator, this property influences binding to target proteins. For instance, the strong electron-withdrawing nature of the -CF3 group at the 5-position can enhance interactions with electron-rich residues in a protein's active site (e.g., π-stacking with tyrosine) compared to a compound like 3-methyl-1H-indazole . This difference in molecular recognition is a key driver of target selectivity and potency.

Bioisosterism Electronics Medicinal Chemistry

Strategic Synthetic Utility as a Late-Stage Functionalization Handle

3-Methyl-5-(trifluoromethyl)-1H-indazole offers distinct advantages as a synthetic building block compared to its less substituted counterparts. The 5-bromo analog, 5-bromo-3-methyl-1H-indazole (CAS 201286-99-1), is a common alternative, but the 5-CF3 group itself is a valuable, non-reactive handle that can modulate compound properties without the need for further synthetic manipulation. Furthermore, the unsubstituted 7-position is available for further functionalization, such as halogenation (e.g., to yield 7-bromo-3-methyl-5-(trifluoromethyl)-1H-indazole), which can serve as a versatile handle for cross-coupling reactions . This allows for the late-stage introduction of molecular diversity, a highly efficient strategy in medicinal chemistry. In contrast, the 3-methyl-1H-indazole scaffold lacks the beneficial trifluoromethyl group and would require additional synthetic steps to introduce it, if possible at all.

Synthetic Chemistry Building Block Late-Stage Functionalization

High-Value Research and Procurement Scenarios for 3-Methyl-5-(trifluoromethyl)-1H-indazole (945265-11-2)


Design and Synthesis of Novel ASK1 Kinase Inhibitors

Procure 3-Methyl-5-(trifluoromethyl)-1H-indazole as a core scaffold for a focused library of potential ASK1 inhibitors. The 3-methyl-5-trifluoromethyl substitution pattern is hypothesized to optimize binding within the ASK1 ATP-binding pocket, based on class-level SAR from other 5-substituted indazole chemotypes which have demonstrated ASK1 IC50 values in the sub-micromolar range [5]. The trifluoromethyl group will enhance metabolic stability, making the resulting leads more suitable for in vivo studies.

Optimization of TRPA1 Antagonist Leads

Utilize 3-Methyl-5-(trifluoromethyl)-1H-indazole as a starting point for the synthesis of novel TRPA1 antagonists. The SAR from a related series of 5-(2-(trifluoromethyl)phenyl)indazoles showed that a trifluoromethyl group is critical for high potency (IC50 = 0.015 µM for compound 31) [5]. The 3-methyl group provides an additional vector for chemical optimization to improve selectivity and pharmacokinetic properties. This scaffold is also relevant for the development of TRPM3 modulators, as indicated in recent patent literature [3].

Development of β3-Adrenergic Receptor Agonists with Improved Selectivity

Employ 3-Methyl-5-(trifluoromethyl)-1H-indazole as a key intermediate in the synthesis of next-generation β3-AR agonists. Prior work has established that the 3-methyl group on the indazole ring is a critical metabolic soft spot that, when modified, can dramatically improve selectivity for the β3-AR over the α1A-AR (e.g., from 10-fold to >769-fold) [5]. The 5-trifluoromethyl group provides a metabolic blocking strategy, potentially leading to a compound with a superior cardiovascular safety profile.

Solid-State Characterization and Pre-formulation Studies

Procure a high-purity sample of 3-Methyl-5-(trifluoromethyl)-1H-indazole for solid-state characterization, including X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Given the known propensity of fluorinated indazoles to form catemers rather than dimers [5], understanding the polymorphic landscape and solid-state properties of this specific compound is a critical prerequisite for any future formulation development or scale-up activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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